(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
CAS No.: 143037-33-6
Cat. No.: VC21141476
Molecular Formula: C46H62N8O10
Molecular Weight: 887 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143037-33-6 |
|---|---|
| Molecular Formula | C46H62N8O10 |
| Molecular Weight | 887 g/mol |
| IUPAC Name | (3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C46H62N8O10/c1-8-25(5)39(44(61)52-37(46(63)64)20-29-23-48-33-17-13-11-15-31(29)33)54-45(62)40(26(6)9-2)53-43(60)36(21-38(56)57)51-41(58)34(18-24(3)4)50-42(59)35(49-27(7)55)19-28-22-47-32-16-12-10-14-30(28)32/h10-17,22-26,34-37,39-40,47-48H,8-9,18-21H2,1-7H3,(H,49,55)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,62)(H,56,57)(H,63,64)/t25-,26-,34-,35+,36-,37-,39-,40-/m0/s1 |
| Standard InChI Key | ZYNCQGUPXUKGPO-CCAWOAKWSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)C |
| SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |
Introduction
Molecular Formula and Weight
The molecular formula of this compound is with a molecular weight of approximately 664.8 g/mol .
Structural Representation
The compound features multiple functional groups including acetamido, amino, and oxobutanoic acid moieties, contributing to its biological activity. The intricate structure can be visualized in 2D and 3D formats, which are essential for understanding its interaction with biological targets.
Stereochemistry
This compound contains several stereocenters, indicating that it may exhibit specific stereochemical properties that could influence its biological activity. The stereochemistry is crucial for the binding affinity to target proteins or enzymes.
Potential Therapeutic Applications
Research indicates that compounds with similar structures may have applications in:
-
Anticancer Therapy: Indole derivatives are known for their anticancer properties, suggesting that this compound might exhibit similar effects.
-
Neuroprotective Effects: Some studies have highlighted the neuroprotective potential of indole-based compounds, which could be relevant for neurodegenerative diseases.
Comparative Studies
Research has shown that similar compounds with indole and acetamido groups demonstrate:
| Property | Compound A | Compound B | This Compound |
|---|---|---|---|
| Molecular Weight | 650 g/mol | 700 g/mol | 664.8 g/mol |
| Anticancer Activity | Moderate | High | Unknown |
| Neuroprotective Activity | Low | Moderate | Unknown |
Pharmacological Data
Pharmacological studies indicate that compounds with similar structural motifs can exhibit:
-
Inhibition of Tumor Growth: Several indole derivatives have been documented to inhibit tumor cell proliferation.
-
Anti-inflammatory Properties: Compounds with oxobutanoic acid functionalities often demonstrate anti-inflammatory effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume